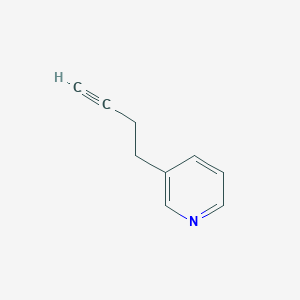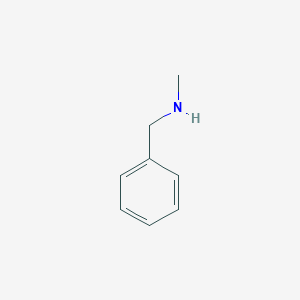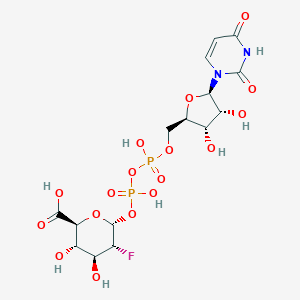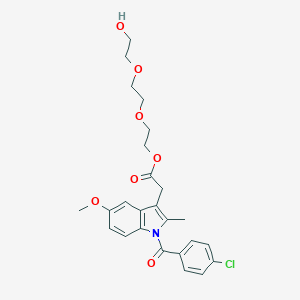
Hydroxyflubendazole
Overview
Description
Hydroxyflubendazole (HFB) is a synthetic polycyclic aromatic hydrocarbon that has been used for a variety of applications in scientific research. HFB is a highly versatile compound, making it an ideal candidate for a range of studies. Its unique properties make it suitable for use in a number of different fields, including drug development, biochemistry, and physiology.
Scientific Research Applications
1. Formulation Improvements in Veterinary Medicine
Hydroxyflubendazole (FLBZ) has been studied for its use in veterinary medicine. An investigation into the solubility and pharmacokinetic behavior of FLBZ in sheep was conducted. It was observed that cyclodextrins (CDs) improved FLBZ's aqueous solubility, although the absorption-related pharmacokinetic parameters did not show a marked formulation-dependent effect (Ceballos et al., 2012).
2. Drug Release Control in Pharmacology
Research on triazole-containing hydrogels explored their potential as drug carriers for sustained drug release, owing to their time-dependent swelling behavior. This study suggests that the triazole group, to which this compound belongs, can be used to create novel drug delivery systems with controlled release properties (Mishra et al., 2014).
3. Bioisosterism in Drug Design
Hydroxyazoles, a group including this compound, are considered isosteres of the carboxylic acid group. They offer an efficient tool for designing active compounds with intellectual property value, indicating their potential in the optimization of drug candidates (Sainas et al., 2021).
4. Drug Repurposing and COVID-19 Treatment
A study on drug repurposing against SARS-CoV-2 highlighted the use of hydroxychloroquine derivatives, related to this compound, with bioactive agents using clicked triazole approach. This research underscores the potential of this compound-related compounds in developing treatments for COVID-19 (Chatterjee et al., 2021).
5. Gastroretentive Drug Delivery System
This compound-related compounds were explored in a study on gastroretentive drug delivery systems (GRDDS) composed of hydroxyethyl cellulose and sodium carboxymethyl cellulose. This research is pertinent in the development of oral drug delivery systems with improved drug loading and stability, potentially applicable to this compound (Chen et al., 2015).
6. Hydroxyazoles in Plant Defense
Hydroxyazoles, such as this compound, have been identified as crucial defense chemicals in the Gramineae family. They play a significant role in protecting cereals against pests and diseases, suggesting the potential agricultural applications of this compound (Niemeyer, 1988).
7. Chemodynamic Therapy in Cancer Treatment
A study on aminotriazole doped metal-organic frameworks, related to this compound, demonstrated their potential in cancer therapy through chemodynamic therapy (CDT). This research shows how compounds related to this compound can be used in innovative cancer treatments (Dong et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Reduced-flubendazole, also known as Hydroxyflubendazole, is an anthelmintic drug . The primary targets of this compound are the microtubules in the cells of parasitic worms . Microtubules play a crucial role in maintaining the structure of cells and are involved in many cellular processes, including division and intracellular transport .
Mode of Action
This compound interacts with its targets by binding to the tubulin in the microtubules . This binding disrupts the structure of the microtubules, inhibiting their assembly and interfering with the transport of secretory vesicles . This disruption can lead to the death of the parasitic worms .
Biochemical Pathways
It is known that the drug’s action on the microtubules affects the normal functioning of the cells in the parasitic worms . This can lead to a variety of downstream effects, including impaired nutrient absorption, disrupted cell division, and ultimately, the death of the parasite .
Pharmacokinetics
The pharmacokinetics of this compound are complex and can vary depending on the formulation of the drug . In general, the drug has good oral bioavailability, ranging from 15% to more than 100% in animals . The drug is metabolized in the liver, and the metabolites are excreted in the feces .
Result of Action
The result of this compound’s action is the effective elimination of parasitic worms from the host organism . By disrupting the structure and function of the microtubules in the cells of the worms, the drug causes the worms to die . This can lead to a reduction in the symptoms of the parasitic infection and ultimately, the resolution of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, the presence of food in the stomach can influence the rate and extent of drug absorption . The drug’s efficacy can also be affected by the specific species of parasite and its resistance to the drug .
Biochemical Analysis
Biochemical Properties
It is known that flubendazole, the parent compound, interacts with tubulin, a protein involved in cell division . This interaction disrupts the formation of microtubules, structures essential for cell division, leading to the death of parasitic worms .
Cellular Effects
The cellular effects of Hydroxyflubendazole are not well-studied. Flubendazole has been shown to have significant effects on cells, particularly those of parasitic worms. It disrupts the formation of microtubules, which are crucial for cell division . This disruption leads to the death of the worms, effectively treating the infection .
Molecular Mechanism
It is likely to be similar to that of flubendazole, which acts by binding to tubulin and disrupting microtubule formation . This disruption prevents cell division, leading to the death of the parasitic worms .
Temporal Effects in Laboratory Settings
It is known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage, and this is likely to be the case with this compound .
Metabolic Pathways
Drug metabolism generally involves two phases: phase I (modification reactions) and phase II (conjugation reactions) . Flubendazole, the parent compound, is likely metabolized through these pathways .
Transport and Distribution
Drugs can be transported and distributed via passive diffusion, facilitated diffusion, and active transport .
Subcellular Localization
The localization of a drug within a cell can have significant effects on its activity and function . Techniques such as green fluorescent protein (GFP) imaging can be used to study the subcellular localization of drugs .
properties
IUPAC Name |
methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONRXGWUUBPRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438010 | |
| Record name | Reduced-flubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82050-12-2 | |
| Record name | Reduced-flubendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reduced-flubendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)


